Avatrombopag

概要

説明

アバトロムボパグは、経口投与される小分子トロンボポエチン受容体アゴニストです。主に血小板減少症の治療に使用され、これは血小板数が少ない状態です。 アバトロムボパグは、特に慢性肝疾患患者で、手術を受ける予定の患者、および以前の治療に十分な反応が得られなかった慢性免疫性血小板減少症患者の場合に有効です .

準備方法

アバトロムボパグの合成には、6-アミノ-5-クロロ-3-ピコリン酸を出発原料とするいくつかの工程が含まれます。 このプロセスには、アミド化反応と環化反応が含まれ、標的生成物が得られます . 別の方法では、アバトロムボパグマレイン酸塩をジメチルホルムアミド(DMF)に溶解し、貧溶媒を加え、制御された温度で撹拌して結晶化させる方法があります . これらの方法は、効率と高収率のために、大規模な工業生産に適しています .

化学反応解析

アバトロムボパグは、次のようなさまざまな化学反応を起こします。

酸化と還元: これらの反応は、分子内の官能基を修飾するために不可欠です。

科学研究の応用

アバトロムボパグには、いくつかの科学研究の応用があります。

化学反応の分析

Avatrombopag undergoes various chemical reactions, including:

Oxidation and Reduction: These reactions are essential for modifying the functional groups within the molecule.

Substitution: Common reagents used in these reactions include thionyl chloride and potassium hydroxide.

Cyclization: This reaction is crucial for forming the thiazole ring structure in this compound.

科学的研究の応用

Chronic Immune Thrombocytopenia

A Phase 3 randomized study demonstrated that avatrombopag significantly increases platelet counts in patients with chronic ITP compared to placebo. Key findings include:

- Platelet Response Rate : 65.6% of patients treated with this compound achieved a platelet response at day 8 compared to 0% in the placebo group (p < 0.0001) .

- Duration of Response : The median cumulative number of weeks with a platelet count ≥50 × 10^9/L was significantly higher in the this compound group (12.4 weeks) versus placebo (0 weeks) .

| Study Parameter | This compound Group | Placebo Group | p-value |

|---|---|---|---|

| Platelet Response at Day 8 | 65.6% | 0% | <0.0001 |

| Median Weeks of Platelet Response | 12.4 | 0.0 | <0.0001 |

Thrombocytopenia in Chronic Liver Disease

This compound has also shown efficacy in managing thrombocytopenia associated with chronic liver disease, particularly before surgical procedures:

- Effective Alternative : In real-world studies, this compound provided a safe and effective alternative to platelet transfusions for patients undergoing invasive procedures .

- Clinical Efficacy : In a cohort study, patients receiving this compound exhibited improved platelet counts, facilitating safer surgical interventions .

Safety Profile

The safety profile of this compound is generally favorable, with the most common adverse events being headache and contusion. A comprehensive review indicated that adverse events were consistent across multiple studies, reinforcing its tolerability .

Case Study 1: Chronic ITP Management

A patient diagnosed with chronic ITP was treated with this compound after failing to respond adequately to standard treatments. Following treatment initiation:

- Initial Platelet Count : <30 × 10^9/L

- Response at Day 8 : Achieved a platelet count of ≥50 × 10^9/L

- Outcome : Sustained response over six months with reduced need for concomitant medications.

Case Study 2: Preoperative Management in Liver Disease

A cohort of patients scheduled for liver surgeries received this compound to manage thrombocytopenia:

- Preoperative Platelet Count : Averaged around 40 × 10^9/L

- Post-treatment Count : Increased to an average of 70 × 10^9/L within one week.

- Surgical Outcomes : No significant bleeding complications were reported post-surgery.

作用機序

アバトロムボパグは、トロンボポエチン受容体アゴニストとして作用し、骨髄前駆細胞からの巨核球の増殖と分化を刺激します。 これにより、血小板の活性化を増加させることなく、血小板の産生が増加します . この薬剤は、トロンボポエチン受容体に結合し、天然のリガンドを模倣して、血小板産生を促進する下流のシグナル伝達経路を活性化します .

類似の化合物との比較

アバトロムボパグは、エルトロムボパグやロミプロスチムなどの他のトロンボポエチン受容体アゴニストと比較されます。 エルトロムボパグとは異なり、アバトロムボパグは肝毒性を示さないため、肝臓の状態の患者にとってより安全な選択肢です . さらに、アバトロムボパグは経口バイオアベイラビリティが高いため、皮下注射が必要なロミプロスチムと比較して、投与が便利です .

類似の化合物

エルトロムボパグ: 類似の適応症で使用される別のトロンボポエチン受容体アゴニストですが、安全性プロファイルが異なります.

ロミプロスチム: 皮下注射で投与されるトロンボポエチン受容体アゴニスト.

類似化合物との比較

Avatrombopag is compared with other thrombopoietin receptor agonists such as eltrombopag and romiplostim. Unlike eltrombopag, this compound does not exhibit hepatotoxicity, making it a safer option for patients with liver conditions . Additionally, this compound is orally bioavailable, providing a convenient administration route compared to romiplostim, which requires subcutaneous injection .

Similar Compounds

生物活性

Avatrombopag is an oral thrombopoietin receptor (TPO) agonist primarily used for treating chronic immune thrombocytopenia (ITP). Its mechanism of action involves stimulating the proliferation and differentiation of megakaryocytes from bone marrow progenitor cells, leading to increased platelet production. This article explores the biological activity of this compound, supported by clinical data, case studies, and relevant research findings.

This compound functions as a non-competitive agonist of the TPO receptor (MPL), which is crucial in megakaryocyte development and platelet production. By binding to this receptor, this compound mimics the effects of endogenous TPO, enhancing megakaryopoiesis without competing with TPO for receptor binding. This results in a synergistic effect on platelet production when TPO is also present .

Pharmacokinetics

The pharmacokinetic profile of this compound shows that it is rapidly absorbed, with peak plasma concentrations occurring 5-8 hours post-administration. The half-life ranges from 16 to 18 hours, allowing for once-daily dosing. Studies indicate that food intake does not significantly affect the absorption rate but reduces variability in pharmacokinetics .

| Parameter | Value |

|---|---|

| Peak Concentration (Cmax) | 166 ng/mL (mean) |

| Area Under Curve (AUC0-inf) | 4198 ng·hr/mL (mean) |

| Half-Life | 16-18 hours |

Phase 3 Studies

In a pivotal Phase 3 study involving adults with chronic ITP, this compound was administered at a dose of 20 mg/day. The primary endpoint was the cumulative number of weeks with a platelet count ≥50 × 10^9/L without rescue therapy for bleeding. Results showed that patients receiving this compound had a median cumulative response duration significantly greater than those receiving placebo (12.4 weeks vs. 0 weeks, P < 0.0001) .

Key Findings:

- Platelet Response Rate: At day 8, the response rate was 65.63% for this compound compared to 0% for placebo (P < 0.0001).

- Safety Profile: Common adverse events included headache and contusion; overall, this compound was well tolerated .

Meta-Analysis Results

A meta-analysis encompassing five clinical trials with a total of 743 patients demonstrated that this compound significantly increased platelet counts compared to placebo, with an odds ratio (OR) of 17.71 (95% CI [11.01 to 28.48], P < 0.00001). The absolute increment in platelet count was found to be (WMD: 31.13%, P < 0.00001) .

Case Studies

- Case Study on Efficacy in Real-World Settings : A study assessed the effectiveness of this compound in patients who had previously failed other treatments for ITP. Results indicated that a significant proportion responded positively to this compound, reinforcing its role as an effective treatment option .

- Long-term Safety and Efficacy : A follow-up study evaluated the long-term use of this compound over several years, confirming its sustained efficacy and safety profile in maintaining adequate platelet counts without significant adverse effects .

特性

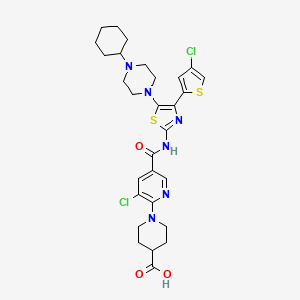

IUPAC Name |

1-[3-chloro-5-[[4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)-1,3-thiazol-2-yl]carbamoyl]pyridin-2-yl]piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H34Cl2N6O3S2/c30-20-15-23(41-17-20)24-27(37-12-10-35(11-13-37)21-4-2-1-3-5-21)42-29(33-24)34-26(38)19-14-22(31)25(32-16-19)36-8-6-18(7-9-36)28(39)40/h14-18,21H,1-13H2,(H,39,40)(H,33,34,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFZJKCQENFPZBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2CCN(CC2)C3=C(N=C(S3)NC(=O)C4=CC(=C(N=C4)N5CCC(CC5)C(=O)O)Cl)C6=CC(=CS6)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H34Cl2N6O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30205667 | |

| Record name | Avatrombopag | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30205667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

649.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Insoluble | |

| Record name | Avatrombopag | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11995 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Avatrombopag is an orally bioavailable, small molecule thrombopoietin (TPO) receptor agonist that stimulates proliferation and differentiation of megakaryocytes from bone marrow progenitor cells resulting in an increased production of platelets. Avatrombopag is not competitive with thrombopoietin for binding to the TPO receptor and has an additive pharmacological effect with TPO on platelet production. Avatrombopag is a thrombopoietin receptor (TPOR; MPL) agonist, with possible megakaryopoiesis stimulating activity. After administration, avatrombopag binds to and stimulates the platelet thrombopoeitin receptor (TPOR), which can lead to the proliferation and differentiation of megakaryocytes from bone marrow progenitor cells. This process increases the production of platelets and may serve to prevent chemotherapy-induced thrombocytopenia (CIT). TPOR is classified as a cytokine receptor and as a member of the hematopoietin receptor superfamily. | |

| Record name | Avatrombopag | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11995 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

570406-98-3 | |

| Record name | Avatrombopag | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=570406-98-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Avatrombopag [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0570406983 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Avatrombopag | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11995 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Avatrombopag | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30205667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AVATROMBOPAG | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3H8GSZ4SQL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。